An In-depth Technical Guide to 4-Acetylphenyl Sulfate Potassium Salt: Structure, Synthesis, and Applications
An In-depth Technical Guide to 4-Acetylphenyl Sulfate Potassium Salt: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-acetylphenyl sulfate potassium salt, a key molecule in various biochemical and pharmacological studies. As a Senior Application Scientist, this document is structured to deliver not just technical data, but also actionable insights into its synthesis, characterization, and practical applications, ensuring scientific integrity and reproducibility.
Core Properties and Structure
4-Acetylphenyl sulfate potassium salt is an organic chemical compound with significant relevance in the study of sulfatase and sulfotransferase enzymes. A thorough understanding of its fundamental properties is the first step in its effective application.
Physicochemical Characteristics
A summary of the key quantitative data for 4-acetylphenyl sulfate potassium salt is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇KO₅S | [1] |
| Molecular Weight | 254.30 g/mol | [1] |
| CAS Number | 38533-41-4 | [1] |
| Appearance | White to off-white solid | |
| IUPAC Name | potassium (4-acetylphenyl) sulfate | [2] |
| Synonyms | Potassium p-acetylphenyl sulfate, 4-acetylphenol sulfate potassium salt | [1] |
Molecular Structure
The molecular structure of 4-acetylphenyl sulfate potassium salt consists of a phenyl ring substituted with an acetyl group at position 4 and a sulfate group at position 1. The sulfate group is present as a potassium salt.
Caption: 2D structure of 4-acetylphenyl sulfate potassium salt.
Synthesis and Characterization
The reliable synthesis and thorough characterization of 4-acetylphenyl sulfate potassium salt are paramount for its use in research and development. This section outlines a general, yet robust, synthetic approach and the expected analytical data for its structural confirmation.
Synthesis Methodology
The synthesis of aryl sulfates, such as 4-acetylphenyl sulfate, is typically achieved through the sulfation of the corresponding phenol.[3] A common and effective method involves the use of a sulfur trioxide complex, such as the sulfur trioxide pyridine complex, to introduce the sulfate group onto the hydroxyl functionality of 4-hydroxyacetophenone.[4]
Caption: General workflow for the synthesis of 4-acetylphenyl sulfate potassium salt.
Experimental Protocol: General Procedure for the Sulfation of 4-Hydroxyacetophenone
-
Dissolution: Dissolve 4-hydroxyacetophenone in a suitable anhydrous solvent, such as pyridine or N,N-dimethylformamide (DMF).[4]
-
Sulfating Agent Addition: Cool the solution in an ice bath and slowly add a sulfur trioxide complex (e.g., sulfur trioxide pyridine complex) portion-wise while stirring. The choice of the sulfating agent and solvent is critical to control the reaction's exothermicity and prevent side reactions.[3]
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching and Neutralization: Carefully quench the reaction by pouring the mixture into ice-cold water. Neutralize the acidic solution with an aqueous solution of potassium hydroxide (KOH) to a pH of approximately 7-8. This step is crucial for the formation of the potassium salt.
-
Isolation: The crude product can be isolated by evaporation of the solvent under reduced pressure.
-
Purification: Purify the crude 4-acetylphenyl sulfate potassium salt by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[5]
Spectroscopic Characterization
The structural integrity of the synthesized 4-acetylphenyl sulfate potassium salt must be confirmed using modern spectroscopic techniques.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl protons of the acetyl group. The ¹³C NMR spectrum will display distinct resonances for all eight carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing nature of the acetyl and sulfate groups.[6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecule. The mass spectrum will show the molecular ion peak corresponding to the calculated exact mass of the compound.[7]
Applications in Research and Drug Development
4-Acetylphenyl sulfate potassium salt serves as a valuable tool in several areas of biomedical research, particularly in the study of drug metabolism and enzymology.
Substrate for Arylsulfatase C
4-Acetylphenyl sulfate potassium salt is a specific substrate for rat arylsulfatase C (EC 3.1.6.1), also known as steroid sulfatase.[1] This enzyme plays a crucial role in the hydrolysis of steroid sulfates, which is a key step in the regulation of steroid hormone activity.
Caption: Enzymatic hydrolysis of 4-acetylphenyl sulfate by arylsulfatase C.
Experimental Protocol: Arylsulfatase C Activity Assay
This protocol is a generalized procedure and may require optimization based on the specific enzyme source and experimental conditions.
-
Reagent Preparation:
-
Prepare a stock solution of 4-acetylphenyl sulfate potassium salt in a suitable buffer (e.g., Tris-HCl, pH 7.5).
-
Prepare a solution of arylsulfatase C enzyme in the same buffer. The enzyme concentration should be optimized to ensure linear reaction kinetics.
-
-
Assay Reaction:
-
In a microplate well or a microcentrifuge tube, combine the buffer, the 4-acetylphenyl sulfate solution, and initiate the reaction by adding the enzyme solution.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period.
-
-
Detection of Product Formation:
-
The formation of 4-hydroxyacetophenone can be monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength. Alternatively, high-performance liquid chromatography (HPLC) can be used for more sensitive and specific quantification of the product.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction by determining the amount of product formed per unit of time. This allows for the determination of enzyme kinetics parameters such as Kₘ and Vₘₐₓ.
-
Role in Drug Metabolism and Sulfotransferase Studies
Sulfation is a critical phase II metabolic pathway for the detoxification and elimination of a wide range of xenobiotics, including many drugs.[8] This process is catalyzed by sulfotransferases (SULTs), which transfer a sulfonyl group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to an acceptor molecule.[9]
4-Acetylphenyl sulfate can be used as a reference standard for the identification and quantification of sulfated metabolites of drugs that contain a 4-acetylphenyl moiety. Furthermore, it can serve as a substrate in assays designed to screen for and characterize the activity of various SULT isoforms.[10][11] Understanding the sulfation of drug candidates is a critical aspect of drug development, as it influences their pharmacokinetic properties and potential for drug-drug interactions.
Caption: Role of sulfotransferases in the metabolism of drugs containing a 4-hydroxyacetophenone moiety.
Conclusion
4-Acetylphenyl sulfate potassium salt is a well-defined chemical entity with significant utility in biochemical and pharmaceutical research. Its established role as a specific substrate for arylsulfatase C makes it an indispensable tool for studying steroid metabolism and the regulation of hormone activity. Furthermore, its relevance to the broader field of drug metabolism, particularly in the context of sulfation by sulfotransferases, highlights its importance in drug discovery and development. The methodologies for its synthesis and characterization are well-established, allowing for its reliable preparation and use in a variety of experimental settings. This guide provides the foundational knowledge for researchers and scientists to effectively utilize 4-acetylphenyl sulfate potassium salt in their studies.
References
-
ResearchGate. (n.d.). Synthesis of aryl sulfate diesters as protected O‐sulfation. Retrieved from [Link]
-
Tian, Z., Gong, Q., Huang, T., & Liu, L. (2021). Practical Electro-Oxidative Sulfonylation of Phenols with Sodium Arenesulfinates Generating Arylsulfonate Esters. The Journal of Organic Chemistry, 86(9), 6806-6815. [Link]
-
Park, J., et al. (2019). Aryl Sulfate is a Useful Motif for Conjugating and Releasing Phenolic Molecules: Sulfur Fluorine Exchange Click Chemistry Enables Discovery of Ortho-Hydroxy-Protected Aryl Sulfate Linker. Bioconjugate Chemistry, 30(7), 1934-1941. [Link]
-
McFadden, E. J., & Procter, D. J. (2024). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. Organic Letters. [Link]
-
Purchartová, K., et al. (2022). Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis. International Journal of Molecular Sciences, 23(23), 15171. [Link]
-
Taylor & Francis. (n.d.). Aryl sulfotransferase – Knowledge and References. Retrieved from [Link]
-
Chapman, E., et al. (2011). Recent advances in sulfotransferase enzyme activity assays. Current Opinion in Chemical Biology, 15(1), 93-101. [Link]
-
Institute of Microbiology of the Czech Academy of Sciences. (n.d.). Aryl-sulfotransferases and their application in sulfated metabolite preparation. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dihydroxyacetophenone 5-sulfate. Retrieved from [Link]
-
Kotik, M., et al. (2022). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. Molecules, 27(10), 3254. [Link]
-
ResearchGate. (n.d.). Recent advances in sulfotransferase enzyme activity assays. Retrieved from [Link]
-
ResearchGate. (n.d.). Enzymatic Sulfation of Phenolic Hydroxy Groups of Various Plant Metabolites by an Arylsulfotransferase. Retrieved from [Link]
-
CONICET. (2005). Spectral Assignments and Reference Data. Retrieved from [Link]
-
Pharmaron. (2026, January 9). Comprehensive analysis of sulfotransferase activity using LC-MS/MS. Retrieved from [Link]
-
Purchartová, K., et al. (2022). Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis. International Journal of Molecular Sciences, 23(23), 15171. [Link]
-
Royal Society of Chemistry. (2014). Palladium-Catalyzed Carbonylative Addition of Aryl Bromides to Arylalkynes - Supporting Information. Retrieved from [Link]
- Google Patents. (n.d.). US2007327A - Process for the preparation of phenol.
-
ACS Publications. (2024, October 1). New Bacterial Aryl Sulfotransferases: Effective Tools for Sulfation of Polyphenols. Journal of Agricultural and Food Chemistry. [Link]
-
Levy, G. (1986). Sulfate conjugation in drug metabolism: role of inorganic sulfate. Federation Proceedings, 45(8), 2235-2240. [Link]
-
Atmospheric Measurement Techniques. (n.d.). The 1H NMR and 13C NMR spectra of synthesized organosulfate standards are shown in Figure. Retrieved from [Link]
-
PubMed. (2022, December 2). Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Purification and Properties of Arylsulfatase C from Human Placenta. Retrieved from [Link]
-
PubChem. (n.d.). 4-Acetylphenyl sulfate. Retrieved from [Link]
-
Fraldi, A., et al. (2010). Sulfatase activities towards the regulation of cell metabolism and signaling in mammals. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1802(2), 247-255. [Link]
-
ResearchGate. (n.d.). 1H NMR and 13C NMR of compound 4 at pH values at approximately 1.5 and.... Retrieved from [Link]
-
The Good Scents Company. (n.d.). 4'-hydroxyacetophenone. Retrieved from [Link]
-
mzCloud. (2017, December 7). N-(4-Acetylphenyl)methanesulfonamide. Retrieved from [Link]
-
G-Biosciences. (n.d.). Human Arylsulfatase A (ARSA) ELISA Kit. Retrieved from [Link]
-
Assay Genie. (n.d.). Technical Manual Human Arylsulfatase F (ARSF) ELISA Kit. Retrieved from [Link]
-
MDPI. (2024, February 23). Cloning and Characterization of a Novel N-Acetyl-D-galactosamine-4-O-sulfate Sulfatase, SulA1, from a Marine Arthrobacter Strain. International Journal of Molecular Sciences, 25(5), 2631. [Link]
-
Wikipedia. (n.d.). Sulfatase. Retrieved from [Link]
-
Barbeyron, T., et al. (2016). Matching the Diversity of Sulfated Biomolecules: Creation of a Classification Database for Sulfatases Reflecting Their Substrate Specificity. PLOS ONE, 11(10), e0164846. [Link]
-
Frontiers in Marine Science. (2022, April 27). Sulfatases: Critical Enzymes for Algal Polysaccharide Processing. Retrieved from [Link]
-
Biocompare. (n.d.). 4-Ethylphenyl Sulfate Potassium Salt from United States Biological. Retrieved from [Link]
Sources
- 1. 4-Acetylphenyl sulfate potassium salt | CAS 38533-41-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 4-Acetylphenyl sulfate | C8H8O5S | CID 4684006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis | MDPI [mdpi.com]
- 4. Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. amt.copernicus.org [amt.copernicus.org]
- 7. rsc.org [rsc.org]
- 8. Sulfate conjugation in drug metabolism: role of inorganic sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances in sulfotransferase enzyme activity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotrans.mbu.cas.cz [biotrans.mbu.cas.cz]
- 11. news-medical.net [news-medical.net]
